5-(4-(Hydroxymethyl)phenyl)furan-2-carboxylic acid

Medicinal Chemistry Drug Design Physicochemical Properties

5-(4-(Hydroxymethyl)phenyl)furan-2-carboxylic acid (CAS 1365988-43-7, C12H10O4, MW 218.20 g/mol) is a heterocyclic aromatic compound featuring a furan-2-carboxylic acid core substituted at the 5-position with a 4-(hydroxymethyl)phenyl group. It serves as a versatile building block in organic synthesis, with the carboxylic acid moiety enabling amide or ester formation and the primary benzylic hydroxyl group offering a handle for further functionalization such as oxidation, etherification, or halogenation.

Molecular Formula C12H10O4
Molecular Weight 218.20 g/mol
Cat. No. B12114896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-(Hydroxymethyl)phenyl)furan-2-carboxylic acid
Molecular FormulaC12H10O4
Molecular Weight218.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CO)C2=CC=C(O2)C(=O)O
InChIInChI=1S/C12H10O4/c13-7-8-1-3-9(4-2-8)10-5-6-11(16-10)12(14)15/h1-6,13H,7H2,(H,14,15)
InChIKeyDELIBVPURKEFAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-(Hydroxymethyl)phenyl)furan-2-carboxylic acid: A Bifunctional Furan Building Block for Targeted Synthesis


5-(4-(Hydroxymethyl)phenyl)furan-2-carboxylic acid (CAS 1365988-43-7, C12H10O4, MW 218.20 g/mol) is a heterocyclic aromatic compound featuring a furan-2-carboxylic acid core substituted at the 5-position with a 4-(hydroxymethyl)phenyl group . It serves as a versatile building block in organic synthesis, with the carboxylic acid moiety enabling amide or ester formation and the primary benzylic hydroxyl group offering a handle for further functionalization such as oxidation, etherification, or halogenation . Its structure situates it within a class of functionalized biaryl furans used in medicinal chemistry and materials science.

Why 5-(4-(Hydroxymethyl)phenyl)furan-2-carboxylic acid Cannot Be Replaced by Unfunctionalized Furan Analogs


The presence of two distinct and chemically addressable functional groups—the carboxylic acid and the primary hydroxymethyl moiety—differentiates this compound from simpler 5-arylfuran-2-carboxylic acids that lack the benzylic alcohol handle. Generic substitution with analogs missing the hydroxymethyl group eliminates the capacity for orthogonal derivatization at that site, which is critical in convergent synthetic strategies where sequential functionalization is required . This structural feature directly impacts the compound's utility as a scaffold, making it non-interchangeable with less functionalized counterparts.

Quantitative Differentiation Evidence for 5-(4-(Hydroxymethyl)phenyl)furan-2-carboxylic acid Against Comparator Analogs


Comparative Physicochemical Profile: Increased Hydrogen Bond Donor Count versus Non-Hydroxylated Analog

The target compound possesses a hydrogen bond donor (HBD) count of 2 (from the carboxylic acid and the hydroxymethyl OH), compared to an HBD count of 1 for the direct analog 5-phenylfuran-2-carboxylic acid, which lacks the hydroxymethyl substituent [1]. This quantitative difference in HBD count is predicted to influence solubility and target engagement properties, as HBD count is a key parameter in drug-likeness filters such as Lipinski's Rule of Five.

Medicinal Chemistry Drug Design Physicochemical Properties

Topological Polar Surface Area (tPSA) Elevation: Improved Water Solubility Potential over Non-Hydroxylated Analog

The target compound has a calculated topological Polar Surface Area (tPSA) of approximately 70.7 Ų, compared to 50.4 Ų for 5-phenylfuran-2-carboxylic acid [1]. This increase of ~20.3 Ų is directly attributable to the primary alcohol group, pushing the tPSA further into the range that is generally associated with improved aqueous solubility.

ADME Drug Design Biopharmaceuticals

Synthetic Utility: Orthogonal Functionalization Demonstrating Dual Reactivity

Vendor documentation specifically highlights the compound's capacity for both Suzuki-Miyaura cross-coupling via the aryl-furan scaffold and oxidation of the hydroxymethyl group, representing a dual functionalization pathway not available for mono-functional analogs such as 5-(4-methylphenyl)furan-2-carboxylic acid . While quantitative yield data are not provided, the described synthetic versatility positions this compound as a distinct, multi-valent intermediate.

Synthetic Chemistry Building Blocks Orthogonal Chemistry

Optimal Use-Cases for 5-(4-(Hydroxymethyl)phenyl)furan-2-carboxylic acid Based on Structural Evidence


Drug Discovery Library Synthesis Requiring Orthogonal Derivatization

In medicinal chemistry programs, this compound is suitable for creating focused libraries where the carboxylic acid is used for initial amide coupling to a core scaffold, followed by subsequent functionalization of the hydroxymethyl group to explore structure-activity relationships (SAR). The dual handles support a divergent synthesis strategy that is not possible with 5-phenylfuran-2-carboxylic acid alone, as outlined in vendor-suggested synthetic pathways .

Crystal Engineering and Supramolecular Chemistry

The increased hydrogen bond donor count (2 HBDs) compared to simpler 5-arylfuran-2-carboxylic acids makes this molecule a prime candidate for co-crystallization studies where a more complex hydrogen-bonding network is desired. This specific structural feature is a quantitative differentiator for researchers selecting ligands for metal-organic frameworks (MOFs) or supramolecular synthons [1].

Synthesis of Polymer Intermediates and Specialty Materials

The benzylic alcohol functionality enables the incorporation of this furan monomer into polymer backbones via ester or ether linkages, while the carboxylic acid group can be used for post-polymerization modification or cross-linking. This dual reactivity is a distinct advantage over mono-functional furan building blocks, such as 5-methylfuran-2-carboxylic acid, for creating functionalized bio-based polymers .

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